

Targeting the Rat CD2 Molecule: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

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This technical guide provides an in-depth overview of the research applications of targeting the rat CD2 molecule. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles, experimental data, and detailed protocols relevant to the study of rat CD2.

Introduction to Rat CD2

The Cluster of Differentiation 2 (CD2) molecule in rats is a cell surface glycoprotein with a molecular weight ranging from 45-58 kDa.[1] Also known as T11, Lymphocyte Function-Associated Antigen 2 (LFA-2), or the OX-34 antigen, it is a member of the immunoglobulin superfamily.[1] CD2 is primarily expressed on T lymphocytes, thymocytes, and a subset of Natural Killer (NK) cells.[1] In rodents, the primary ligand for CD2 is CD48, distinguishing it from the human ortholog which primarily binds to CD58.[2] The interaction between CD2 and its ligand is crucial for T-cell adhesion to antigen-presenting cells, and it also functions as a costimulatory molecule in T-cell and NK-cell activation.[2]

The cytoplasmic domain of rat CD2 is essential for its signaling function and has been shown to physically associate with the protein tyrosine kinases p56lck and p59fyn, linking it to the T-cell receptor (TCR) signaling complex.[3][4] This interaction underscores the significant role of CD2 in modulating immune responses, making it a compelling target for therapeutic intervention in preclinical models of autoimmune disease and transplantation.



Research Applications of Targeting Rat CD2

Targeting the rat CD2 molecule, primarily through the use of monoclonal antibodies (mAbs) like OX-34, has been instrumental in elucidating its role in various immunological processes. Key research applications include:

- Immunomodulation in Autoimmune Disease Models: Anti-rat CD2 mAbs have demonstrated
 efficacy in attenuating autoimmune conditions. This is prominently observed in the adjuvantinduced arthritis (AIA) model, a surrogate for human rheumatoid arthritis, and in the
 BioBreeding (BB/Wor) rat model of spontaneous autoimmune diabetes.
- Selective T-Cell Depletion: Administration of certain anti-rat CD2 mAbs leads to the selective depletion of specific T-cell subsets, most notably CD4+ T helper cells, providing a tool to study the contribution of these cells to disease pathogenesis.
- In Vitro Functional Studies: Anti-rat CD2 antibodies are utilized in in vitro assays such as mixed lymphocyte reactions (MLRs) to block T-cell proliferation and activation, allowing for the dissection of cellular immune responses.
- Investigation of T-Cell Signaling: The use of anti-CD2 mAbs has been pivotal in studying the downstream signaling events following CD2 engagement, including the activation of intracellular kinases and the subsequent cellular responses.

Quantitative Data Summary

The following tables summarize the quantitative effects of targeting rat CD2 in preclinical models.

Table 1: Efficacy of Anti-Rat CD2 mAb (OX-34) in Adjuvant-Induced Arthritis (AIA)



Parameter	Treatment Group	Control Group	Percentage Reduction	Reference
Arthritis Score (AS)	Suppressed	High	>65%	[5]
Hindpaw Thickness	Suppressed	High	>80%	[5]
Bone Destruction	Almost completely prevented	Severe	Not specified	[5]
Initiation of Arthritis (AS)	Prevented	Induced	83-95%	[5]

Table 2: Efficacy of Anti-Rat CD2 mAb in the BB/Wor Rat Model of Autoimmune Diabetes

Parameter	Treatment Group	Control Group	Outcome	Reference
Spontaneous Diabetes	All anti-CD2 mAbs	Untreated	Prevented	[3][6]
Adoptive Transfer of Diabetes	All anti-CD2 mAbs	Untreated	Prevented	[3][6]
Poly I:C Induced Diabetes	OX-34	Untreated	Prevented	[6]

Table 3: Cellular Effects of Anti-Rat CD2 mAb (OX-34) Treatment in Rats



Cell Population	Effect	Tissue/Compartme nt	Reference
CD4+ T Cells	Depleted	Peripheral Blood, Spleen, Lymph Nodes, Lung, Liver, Bone Marrow	[7]
CD8+ T Cells	Not depleted	Peripheral Blood	[7]
NK Cells	Not depleted	Not specified	[6]
CD4+CD45RC+ ('naive') T Cells	Virtually disappeared	Peripheral Blood	[7]
CD4+CD45RC- ('activated') T Cells	Slightly reduced	Peripheral Blood	[7]

Experimental Protocols

In Vivo Administration of Anti-Rat CD2 mAb (OX-34) in an Adjuvant-Induced Arthritis Model

Objective: To evaluate the therapeutic efficacy of OX-34 in attenuating established adjuvant-induced arthritis in Lewis rats.

Materials:

- Female Lewis rats
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Anti-rat CD2 monoclonal antibody (clone OX-34)
- Isotype-matched control monoclonal antibody
- Dexamethasone
- Sterile PBS



Procedure:

- Induction of Arthritis: Induce adjuvant arthritis by a single intradermal injection of CFA at the base of the tail.
- Monitoring: Monitor rats for clinical signs of arthritis, including paw swelling and redness.
 Score the severity of arthritis using a standardized scoring system (e.g., a scale of 0-4 for each paw, with a maximum score of 16).

Treatment Protocol:

- o On day 15 post-adjuvant injection, when arthritis is established, begin treatment.
- Administer a total of 5 mg of OX-34 or isotype control mAb per rat. A common regimen is an initial intraperitoneal (i.p.) injection of 2 mg, followed by two daily i.p. injections of 1.5 mg.
- In some protocols, a short course of dexamethasone (1 mg/kg body weight, i.p.) may be co-administered at the start of the antibody treatment to manage severe inflammation.

Outcome Assessment:

- Measure body weight and arthritis scores in a blinded manner at regular intervals (e.g., three times per week) until the end of the study (e.g., day 30).
- At the study endpoint, collect peripheral blood for flow cytometric analysis of lymphocyte subsets.
- Harvest lymphatic organs (spleen, lymph nodes) for immunohistological analysis.
- Perform radiographic analysis of the hind paws to assess bone and joint integrity.

Flow Cytometric Analysis of Rat Lymphocyte Subsets

Objective: To quantify the populations of T-cell subsets in peripheral blood following anti-CD2 treatment.

Materials:



- · Whole blood collected in heparinized tubes
- Red Blood Cell Lysis Buffer
- FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Fluorochrome-conjugated monoclonal antibodies to rat:
 - CD45 (pan-leukocyte marker)
 - CD3 (T-cell marker)
 - CD4 (T helper cell marker)
 - CD8a (cytotoxic T-cell marker)
 - CD2 (using a non-competing clone if analyzing CD2 expression)
- Flow cytometer

Procedure:

- Cell Preparation:
 - Collect whole blood from rats.
 - Lyse red blood cells using a commercial lysis buffer according to the manufacturer's instructions.
 - Wash the remaining leukocytes with cold FACS buffer and centrifuge at 300 x g for 5 minutes at 4°C.
 - \circ Resuspend the cell pellet in FACS buffer to a concentration of 1 x 10⁶ cells/100 µL.
- Staining:
 - Add the predetermined optimal concentrations of fluorochrome-conjugated antibodies to the cell suspension.



- o Incubate for 30 minutes at 4°C in the dark.
- \circ Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
- Data Acquisition:
 - Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 μL).
 - Acquire the samples on a flow cytometer.
- Gating Strategy:
 - Gate on lymphocytes based on forward and side scatter properties.
 - Identify T cells as CD3+ events.
 - Within the T-cell population, distinguish CD4+ and CD8+ subsets.

Rat Mixed Lymphocyte Reaction (MLR)

Objective: To assess the alloreactive T-cell response and its inhibition by anti-rat CD2 antibodies.

Materials:

- Spleens from two different strains of rats (e.g., Lewis and Brown Norway)
- RPMI-1640 medium supplemented with 10% fetal calf serum, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol
- Mitomycin C or irradiation source
- Anti-rat CD2 monoclonal antibody (clone OX-34)
- Isotype control antibody
- 96-well round-bottom culture plates



• 3H-thymidine or other proliferation assay reagent (e.g., CFSE)

Procedure:

- Cell Preparation:
 - Prepare single-cell suspensions from the spleens of both rat strains.
 - Lyse red blood cells.
 - Wash and resuspend cells in complete RPMI-1640 medium.
- Stimulator Cell Inactivation:
 - Treat the stimulator cell population (e.g., from Brown Norway rats) with mitomycin C (25-50 μg/mL) for 30 minutes at 37°C or irradiate them to prevent proliferation.
 - Wash the stimulator cells extensively to remove any residual mitomycin C.
- MLR Setup:
 - Plate the responder T cells (e.g., from Lewis rats) at a concentration of 2 x 10⁵ cells/well in a 96-well plate.
 - Add the inactivated stimulator cells to the wells at a 1:1 ratio with the responder cells.
 - To test the effect of anti-CD2, add varying concentrations of OX-34 or an isotype control antibody to the appropriate wells at the initiation of the culture.
- Incubation:
 - Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
- Proliferation Assay:
 - \circ For 3H-thymidine incorporation, pulse the cultures with 1 μ Ci of 3H-thymidine per well for the final 18-24 hours of incubation.

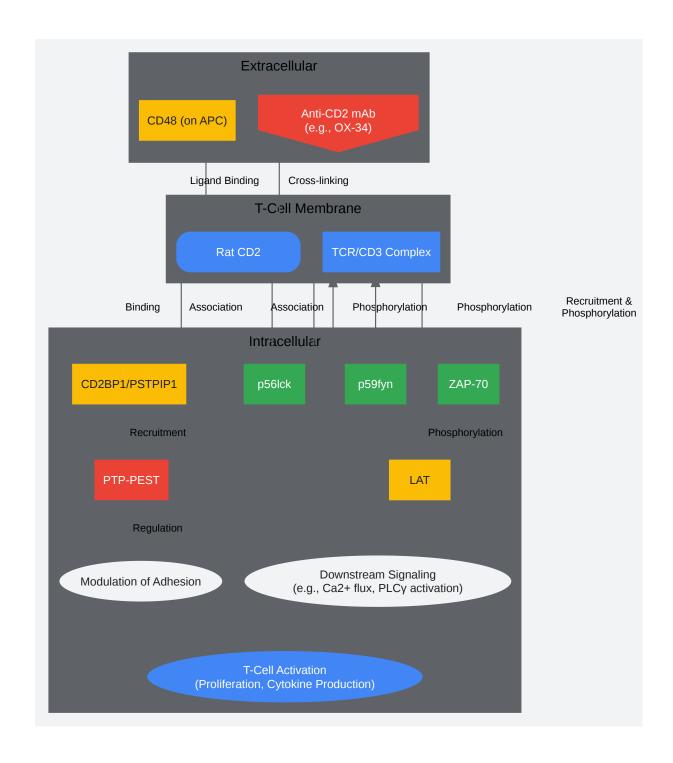


- Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
- Alternatively, if responder cells were pre-labeled with CFSE, proliferation can be assessed by the dilution of the dye using flow cytometry.

Signaling Pathways and Experimental Workflows Rat CD2 Signaling Pathway

Engagement of the rat CD2 molecule by its ligand CD48 or by cross-linking with antibodies initiates a signaling cascade that contributes to T-cell activation. The cytoplasmic tail of CD2 lacks intrinsic enzymatic activity but contains proline-rich motifs that serve as docking sites for intracellular signaling molecules.[3] The Src-family kinases p56lck and p59fyn are key initiating kinases that physically associate with the CD2 cytoplasmic domain.[3] This interaction is crucial for transducing signals following CD2 engagement. The adaptor protein CD2BP1 (the human homolog of rat PSTPIP) also binds to the cytoplasmic tail of CD2 and is involved in regulating CD2-mediated adhesion.[6] CD2 signaling often acts in concert with the T-cell receptor (TCR) signaling pathway, augmenting the overall activation signal.





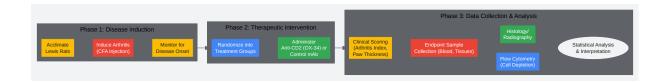
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Caption: Rat CD2 Signaling Cascade



Experimental Workflow: Autoimmune Disease Model

The following diagram illustrates a typical experimental workflow for investigating the effect of targeting rat CD2 in a model of autoimmune disease, such as adjuvant-induced arthritis.



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Caption: Workflow for Anti-CD2 Therapy in Rat AIA Model

Conclusion

The rat CD2 molecule is a validated and significant target for immunomodulation in preclinical research. Its role in T-cell adhesion, co-stimulation, and activation, coupled with the availability of specific monoclonal antibodies, provides a robust platform for studying autoimmune diseases and the intricacies of the rat immune system. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to incorporate the targeting of rat CD2 into their experimental designs. Further investigation into the downstream signaling pathways and the application of this targeting strategy in other disease models will continue to expand our understanding of T-cell biology and may inform the development of novel immunotherapies.

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